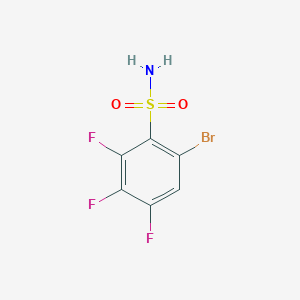

6-Bromo-2,3,4-trifluorobenzenesulfonamide

Beschreibung

6-Bromo-2,3,4-trifluorobenzenesulfonamide is a halogenated aromatic sulfonamide derivative characterized by a benzene ring substituted with a bromine atom at position 6, fluorine atoms at positions 2, 3, and 4, and a sulfonamide (-SO$2$NH$2$) functional group. This compound belongs to a class of molecules known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase), while halogen substituents enhance lipophilicity, metabolic stability, and target binding affinity .

Structural analogs suggest that electron-withdrawing halogens (Br, F) may influence the acidity of the sulfonamide proton, affecting its reactivity and biological interactions .

Eigenschaften

Molekularformel |

C6H3BrF3NO2S |

|---|---|

Molekulargewicht |

290.06 g/mol |

IUPAC-Name |

6-bromo-2,3,4-trifluorobenzenesulfonamide |

InChI |

InChI=1S/C6H3BrF3NO2S/c7-2-1-3(8)4(9)5(10)6(2)14(11,12)13/h1H,(H2,11,12,13) |

InChI-Schlüssel |

ANNJYFGTYFKCML-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=C(C(=C1Br)S(=O)(=O)N)F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3,4-trifluorobenzenesulfonamide typically involves the sulfonation of 6-Bromo-2,3,4-trifluorobenzene. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-2,3,4-trifluorobenzenesulfonamide may involve large-scale sulfonation reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled. The product is then purified through crystallization or distillation techniques to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2,3,4-trifluorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2,3,4-trifluorobenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial and anticancer properties.

Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Biological Studies: Researchers use it to study enzyme inhibition and protein interactions, providing insights into biological processes and potential therapeutic targets.

Wirkmechanismus

The mechanism of action of 6-Bromo-2,3,4-trifluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The presence of bromine and fluorine atoms enhances the compound’s binding affinity and specificity, making it a potent inhibitor in various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key structural analogs and their properties are compared below:

*logP values are estimated based on substituent contributions.

Key Observations :

- Sulfonamide Modification : N-methylation in 4-bromo-N-methylbenzenesulfonamide reduces hydrogen-bonding capacity, which may lower target affinity compared to the free sulfonamide in the target compound .

- Structural Rigidity: The phenoxy group in 4-(4-bromophenoxy)benzenesulfonamide introduces conformational constraints, whereas the target compound’s compact halogen arrangement may favor binding to sterically sensitive targets .

Antimicrobial Activity

Halogenated sulfonamides and hydrazide derivatives (e.g., 6-bromo-2’-(2-chlorobenzylidene)nicotinohydrazide) exhibit potent antimicrobial properties due to halogen-induced electron withdrawal and hydrogen-bond interactions with microbial enzymes . The target compound’s bromo and fluoro substituents may similarly disrupt bacterial cell wall synthesis or enzyme function, though specific data are lacking.

Receptor Binding

While 6-bromoaplysinopsin (a brominated alkaloid) shows high affinity for serotonin receptors (5-HT$_{2C}$ Ki = 0.3 µM) , benzenesulfonamides typically target enzymes like carbonic anhydrase. The trifluoro substitution pattern in the target compound may enhance selectivity for isoforms of such enzymes, analogous to fluorinated drugs like celecoxib .

Biologische Aktivität

6-Bromo-2,3,4-trifluorobenzenesulfonamide is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological implications.

- Chemical Formula : C₆H₄BrF₃N₁O₂S

- Molecular Weight : 239.07 g/mol

- CAS Number : 34160-40-2

- PubChem ID : 2757009

This compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of bromine and trifluoromethyl groups enhances its lipophilicity and potential biological interactions.

6-Bromo-2,3,4-trifluorobenzenesulfonamide has been identified as an inhibitor of various enzymes and receptors. Its mechanism primarily involves the inhibition of glycogen synthase kinase 3 (GSK-3), which plays a critical role in cellular signaling pathways related to metabolism and cell growth.

Inhibition of GSK-3

GSK-3 is implicated in numerous diseases, including diabetes and cancer. Inhibitors like 6-Bromo-2,3,4-trifluorobenzenesulfonamide can modulate this kinase's activity, leading to potential therapeutic effects:

- IC50 Values : Preliminary studies suggest an IC50 in the micromolar range for GSK-3 inhibition.

- Computational Studies : Molecular docking studies indicate favorable binding interactions with the active site of GSK-3, supporting its role as a potential therapeutic agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 6-Bromo-2,3,4-trifluorobenzenesulfonamide:

Case Studies

-

GSK-3 Inhibition in Cancer Therapy

- A study demonstrated that compounds similar to 6-Bromo-2,3,4-trifluorobenzenesulfonamide effectively reduced tumor growth in xenograft models by inhibiting GSK-3 activity. This suggests potential applications in cancer treatment.

-

Antimicrobial Properties

- Research indicated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis.

-

Neuroprotective Effects

- Investigations into neurodegenerative diseases revealed that GSK-3 inhibitors can protect neurons from apoptosis induced by oxidative stress. This positions 6-Bromo-2,3,4-trifluorobenzenesulfonamide as a candidate for further research in neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.